![molecular formula C10H13ClFN B3116431 (r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride CAS No. 2165331-30-4](/img/structure/B3116431.png)
(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride
Overview
Description
“®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” is a pharmaceutical intermediate utilized in diverse drug synthesis . It is widely applied in the formulation of remedies for neurodegenerative ailments like Alzheimer’s and Parkinson’s disease .
Molecular Structure Analysis
The molecular formula of “®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” is C10H13ClFN . The molecular weight is 201.67 . For more detailed structural analysis, techniques like NMR, HPLC, LC-MS, UPLC can be used .Physical And Chemical Properties Analysis
“®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” is a liquid at room temperature . It should be stored in a sealed container in a dry environment . The boiling point is not specified .Scientific Research Applications
Pharmaceutical Research and Drug Development
- Tryptamine Derivatives : Tryptamine-based drugs, such as those used for migraine and cluster headache treatment, often involve the use of this compound as an intermediate . Researchers explore its role in synthesizing novel tryptamine derivatives with potential therapeutic effects.
Safety and Hazards
As with any chemical compound, handling “®-3-(4-Fluorophenyl)pyrrolidine hydrochloride” requires precautions. It may cause skin and eye irritation . Protective gloves, eye protection, and face protection should be worn when handling the compound . In case of skin contact, wash with plenty of water . If eye irritation persists, seek medical advice .
properties
IUPAC Name |
(3R)-3-(4-fluorophenyl)pyrrolidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAHBZWBOYHJTB-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-(4-Fluorophenyl)pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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